
1-CHLOROHEPTADECANE
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Overview
Description
1-Chloroheptadecane (C₁₇H₃₅Cl) is a straight-chain chlorinated alkane with a chlorine atom substituted at the terminal carbon. It belongs to the class of organochlorides, characterized by their hydrophobic nature and moderate reactivity due to the polar C–Cl bond. Structurally, its long carbon chain (17 carbons) imparts high molecular weight (≈ 274.9 g/mol) and low water solubility, typical of long-chain chlorinated alkanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-CHLOROHEPTADECANE can be synthesized through the chlorination of heptadecane. The reaction typically involves the use of chlorine gas (Cl₂) under ultraviolet light or heat to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions must be carefully controlled to ensure the selective formation of the 1-chloro derivative.
Industrial Production Methods
In an industrial setting, the production of heptadecane, 1-chloro- may involve continuous flow reactors where heptadecane and chlorine gas are introduced in a controlled manner. The reaction is carried out under specific temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-CHLOROHEPTADECANE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form chlorinated alcohols or carboxylic acids.
Reduction Reactions: The chlorine atom can be removed through reduction reactions to regenerate heptadecane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various alkyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include chlorinated alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: The primary product is heptadecane.
Scientific Research Applications
1-CHLOROHEPTADECANE has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent or as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism by which heptadecane, 1-chloro- exerts its effects involves the interaction of the chlorine atom with various molecular targets. In biological systems, the compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. In chemical reactions, the chlorine atom acts as a leaving group, facilitating nucleophilic substitution and other reactions.
Comparison with Similar Compounds
Physical Properties
Table 1 compares physical properties of 1-chloroheptadecane with analogous chlorinated alkanes and the parent hydrocarbon, heptadecane.
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Water Solubility (mg/L, estimated) |
---|---|---|---|---|
This compound | C₁₇H₃₅Cl | 274.9 | ~330–340 | <1 |
1-Chlorohexadecane | C₁₆H₃₃Cl | 260.3 | 315–325 | <1 |
1-Chlorododecane | C₁₂H₂₅Cl | 204.7 | 245–255 | ~2–5 |
1-Chloroheptane | C₇H₁₅Cl | 134.6 | 142–145 | ~50–100 |
Heptadecane (parent) | C₁₇H₃₆ | 240.5 | 302–303 | Insoluble |
Key Observations :
- Chain Length vs. Boiling Point : Increasing chain length correlates with higher boiling points due to stronger van der Waals interactions. For example, 1-chlorohexadecane (C16) boils at ~315–325°C, while 1-chloroheptane (C7) boils at ~142–145°C .
- Solubility : Chlorination slightly increases water solubility compared to the parent alkane (e.g., heptadecane is insoluble, while this compound has minimal solubility). However, solubility decreases with chain length due to dominant hydrophobic effects .
Chemical Reactivity
- Nucleophilic Substitution : The terminal chlorine in this compound is less reactive than in shorter-chain analogs (e.g., 1-chlorohexane) due to steric hindrance from the long alkyl chain. This reduces susceptibility to SN2 reactions .
- Stability : Long-chain chlorinated alkanes are generally stable under ambient conditions but may degrade under UV light or high temperatures, releasing HCl .
Key Findings :
- Chain Length vs. Activity : E2 sensilla in bed bugs respond strongly to mid-chain chlorinated alkanes (C12–C14) but show diminished responses for longer chains (C16). This suggests this compound (C17) may exhibit negligible bioactivity .
Environmental and Toxicological Profiles
- Persistence : Long-chain chlorinated alkanes like 1-chlorohexadecane exhibit low volatility and high environmental persistence due to resistance to hydrolysis and biodegradation .
Properties
CAS No. |
62016-75-5 |
---|---|
Molecular Formula |
C17H35Cl |
Molecular Weight |
274.9 g/mol |
IUPAC Name |
1-chloroheptadecane |
InChI |
InChI=1S/C17H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-17H2,1H3 |
InChI Key |
FGIOHOBVUCNHBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCl |
Origin of Product |
United States |
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